REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1.[C-:10]#[N:11].[K+].O>CS(C)=O>[C:10]([CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1)#[N:11] |f:1.2|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 17 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
it was extracted twice with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get crude product
|
Type
|
CUSTOM
|
Details
|
The residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by column-chromatography over silica gel
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=NC=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.19 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 1112.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |